molecular formula C27H27N3O5S2 B2660835 diethyl 5-(2,5-dimethyl-3-(2-((2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetyl)-1H-pyrrol-1-yl)isophthalate CAS No. 496028-05-8

diethyl 5-(2,5-dimethyl-3-(2-((2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetyl)-1H-pyrrol-1-yl)isophthalate

Cat. No.: B2660835
CAS No.: 496028-05-8
M. Wt: 537.65
InChI Key: WUYDLMRGIRJPRJ-UHFFFAOYSA-N
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Description

Diethyl 5-(2,5-dimethyl-3-(2-((2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetyl)-1H-pyrrol-1-yl)isophthalate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrole ring, a thienopyrimidine moiety, and an isophthalate ester, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 5-(2,5-dimethyl-3-(2-((2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetyl)-1H-pyrrol-1-yl)isophthalate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrole Ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Thienopyrimidine Synthesis: The thienopyrimidine moiety can be synthesized via a cyclization reaction involving a thiophene derivative and a suitable nitrile.

    Coupling Reactions: The pyrrole and thienopyrimidine units are then coupled using a thioesterification reaction, forming the thioacetyl linkage.

    Esterification: Finally, the isophthalate ester is introduced through an esterification reaction with diethyl isophthalate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-(2,5-dimethyl-3-(2-((2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetyl)-1H-pyrrol-1-yl)isophthalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester or thioacetyl positions, using reagents such as sodium methoxide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Sodium methoxide, thiols, under reflux or room temperature conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: Investigating its interactions with biological macromolecules, such as proteins or nucleic acids, to understand its potential as a therapeutic agent.

    Medicine: Exploring its pharmacological properties, including its potential as an anti-cancer or anti-inflammatory agent.

    Industry: Potential use in the development of new polymers or as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of diethyl 5-(2,5-dimethyl-3-(2-((2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetyl)-1H-pyrrol-1-yl)isophthalate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 5-(2,5-dimethyl-3-(2-((2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetyl)-1H-pyrrol-1-yl)benzoate
  • Diethyl 5-(2,5-dimethyl-3-(2-((2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetyl)-1H-pyrrol-1-yl)terephthalate

Uniqueness

The uniqueness of diethyl 5-(2,5-dimethyl-3-(2-((2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetyl)-1H-pyrrol-1-yl)isophthalate lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

diethyl 5-[2,5-dimethyl-3-[2-(2-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]pyrrol-1-yl]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O5S2/c1-6-34-26(32)18-11-19(27(33)35-7-2)13-20(12-18)30-15(3)10-22(16(30)4)23(31)14-37-25-21-8-9-36-24(21)28-17(5)29-25/h8-13H,6-7,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYDLMRGIRJPRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)N2C(=CC(=C2C)C(=O)CSC3=NC(=NC4=C3C=CS4)C)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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